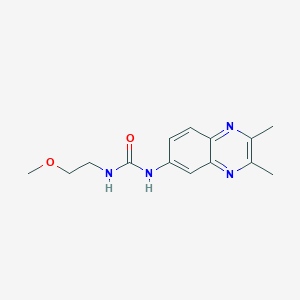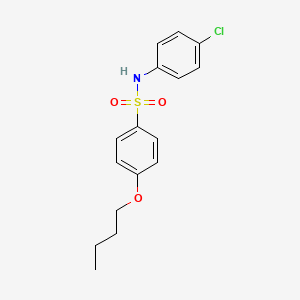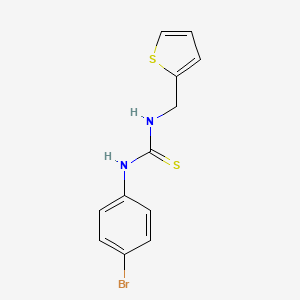
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea, also known as DMQX, is a quinoxaline derivative that acts as a selective antagonist of the AMPA receptor. It was first synthesized in 1993 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea acts as a selective antagonist of the AMPA receptor, which is a subtype of the glutamate receptor. It blocks the binding of glutamate to the receptor and prevents the influx of calcium ions into the neuron, which can cause cell death in certain neurological disorders.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. It has also been shown to reduce the levels of certain inflammatory markers in the brain, which can contribute to the development of neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea is its selectivity for the AMPA receptor, which allows for more targeted effects on neuronal function. However, one limitation is that it can be difficult to administer in animal models due to its low solubility in water and other solvents.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce the addictive effects of certain drugs such as cocaine and nicotine. Another area of interest is its potential use in the treatment of depression and anxiety disorders, as it has been shown to have antidepressant and anxiolytic effects in animal models. Finally, further research is needed to optimize the synthesis and administration of N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea in order to maximize its therapeutic potential.
合成法
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate to form the corresponding ethyl carbamate. This is then reacted with 2-methoxyethylamine to form the final product, N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea.
科学的研究の応用
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases by blocking the excitotoxic effects of glutamate on neurons.
特性
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-10(2)17-13-8-11(4-5-12(13)16-9)18-14(19)15-6-7-20-3/h4-5,8H,6-7H2,1-3H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCXRDKMFGWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)

![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)



![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)

![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)

![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)

![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)